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Compound of Interest

Compound Name: 1,12-Dodecanediol

Cat. No.: B052552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,12-
dodecanediol (CAS: 5675-51-4), a linear diol with the formula HO(CH₂)₁₂OH. The document

details key spectroscopic data obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS). It also outlines the experimental protocols

for acquiring such data, serving as a comprehensive resource for researchers in chemistry and

drug development.

Spectroscopic Data Summary
The following sections present the core spectroscopic data for 1,12-dodecanediol, organized

for clarity and comparative analysis.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,12-dodecanediol is characterized by a prominent broad absorption

band indicating the O-H stretch of the alcohol functional groups and sharp peaks

corresponding to C-H and C-O stretching, and CH₂ bending vibrations.
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Wavenumber (cm⁻¹) Assignment Intensity

~3300 (broad) O-H stretch Strong

~2920, ~2850 C-H stretch (alkyl) Strong

~1470 CH₂ bend (scissoring) Medium

~1060 C-O stretch Strong

Note: Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet,

Nujol mull, or ATR).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the molecule's symmetry, the number of unique signals is less than the total

number of carbon and hydrogen atoms.

The ¹H NMR spectrum is relatively simple, showing distinct signals for the protons attached to

the carbons bearing the hydroxyl groups, the adjacent methylene protons, and the bulk

methylene protons in the center of the chain.[3]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.64 Triplet 4H H-1, H-12 (-CH₂OH)

~1.56 Quintet 4H
H-2, H-11 (-

CH₂CH₂OH)

~1.28 Multiplet 16H H-3 to H-10 (-(CH₂)₈-)

Solvent: CDCl₃[3]

The ¹³C NMR spectrum confirms the symmetrical nature of 1,12-dodecanediol.
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Chemical Shift (δ, ppm) Assignment

~63.0 C-1, C-12

~32.8 C-2, C-11

~29.5 C-4 to C-9

~29.4 C-3, C-10

~25.7 C-5, C-8

Solvent: CDCl₃[3][4]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 1,12-dodecanediol results in fragmentation

of the parent molecule. The molecular ion peak (M⁺) at m/z 202 is often weak or absent. Key

fragments arise from the cleavage of C-C bonds and the loss of water.[1][5]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

55 High C₄H₇⁺ fragment

68 Medium C₅H₈⁺ fragment

82 Medium C₆H₁₀⁺ fragment

99 High C₇H₁₅⁺ fragment

184 Low [M - H₂O]⁺

202 Very Low / Absent [M]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary between instruments.[1]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1,12-dodecanediol.
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Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This protocol is suitable for acquiring the IR spectrum of solid 1,12-dodecanediol.

Sample Preparation: Grind a small amount (~1-2 mg) of 1,12-dodecanediol with

approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[6][7]

Pellet Formation: Transfer the powder to a pellet-forming die. Apply high pressure using a

hydraulic press to form a thin, transparent or translucent KBr disk.[6]

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and

acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any

instrumental artifacts.[8]

Sample Analysis: Place the KBr pellet containing the sample into the sample holder of the

spectrometer.

Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol describes the preparation and analysis of a 1,12-dodecanediol sample for ¹H

and ¹³C NMR.

Sample Preparation: Accurately weigh approximately 10-20 mg of 1,12-dodecanediol and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR

tube.[9]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned

and the magnetic field is shimmed to ensure homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a 90°

pulse angle and a sufficient relaxation delay to allow for quantitative integration.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger

number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton

decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS) Protocol (GC-MS Method)
This protocol is used for the analysis of volatile or semi-volatile compounds like 1,12-
dodecanediol.[10]

Sample Preparation: Dissolve a small amount (~1 mg) of 1,12-dodecanediol in a volatile

solvent such as dichloromethane or methanol (1 mL).[10]

Instrumentation Setup:

Gas Chromatograph (GC): Use a capillary column suitable for polar analytes. Set the

injector temperature to 250 °C. The oven temperature program should start at a low

temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure

separation from any impurities.[10]

Mass Spectrometer (MS): Use Electron Impact (EI) ionization, typically at 70 eV. Set the

detector to scan a mass range from m/z 40 to 500.[1][10]

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

Data Analysis: The separated components eluting from the GC column enter the mass

spectrometer. The resulting mass spectrum for the peak corresponding to 1,12-
dodecanediol is analyzed by identifying the molecular ion (if present) and the fragmentation

pattern. This pattern is then compared to spectral libraries (e.g., NIST) for confirmation.[5]

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of a solid chemical sample such as 1,12-dodecanediol.
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Caption: Workflow for Spectroscopic Characterization of 1,12-Dodecanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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